molecular formula C13H17BrCl2N4S B12312221 5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride

5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride

Cat. No.: B12312221
M. Wt: 412.2 g/mol
InChI Key: MZLYTDBXBBXJCF-UHFFFAOYSA-N
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Description

5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a complex organic compound that features a bromine atom, a piperidine ring, a pyridine ring, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the piperidine and pyridine rings. Common reagents used in these reactions include brominating agents, thiazole precursors, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds.

Scientific Research Applications

5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine: Lacks the bromine atom but shares a similar core structure.

    5-chloro-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine: Contains a chlorine atom instead of bromine.

    N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine hydrochloride: Similar structure but with different halogenation.

Uniqueness

The presence of the bromine atom in 5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17BrCl2N4S

Molecular Weight

412.2 g/mol

IUPAC Name

5-bromo-N-(6-piperidin-4-ylpyridin-2-yl)-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C13H15BrN4S.2ClH/c14-11-8-16-13(19-11)18-12-3-1-2-10(17-12)9-4-6-15-7-5-9;;/h1-3,8-9,15H,4-7H2,(H,16,17,18);2*1H

InChI Key

MZLYTDBXBBXJCF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=CC=C2)NC3=NC=C(S3)Br.Cl.Cl

Origin of Product

United States

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